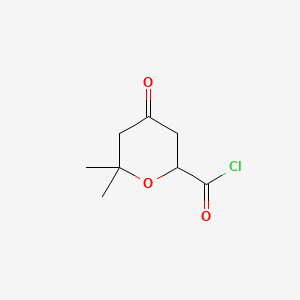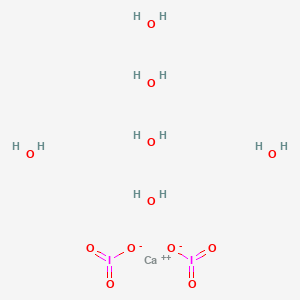
2-(1,4-Dihydroxycyclohexyl)acetic acid
Descripción general
Descripción
“2-(1,4-Dihydroxycyclohexyl)acetic acid” is a natural product found in Forsythia suspensa . It has a molecular weight of 174.2 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H14O4/c9-6-1-3-8(12,4-2-6)5-7(10)11/h6,9,12H,1-5H2,(H,10,11) .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H14O4 . The compound has an exact mass of 174.08920892 g/mol and a monoisotopic mass of 174.08920892 g/mol . The compound has a topological polar surface area of 77.8 Ų .Physical and Chemical Properties Analysis
The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 2 .Aplicaciones Científicas De Investigación
Chemical Derivation and Structural Analysis
- A study identified a new cyclohexylacetic acid derivative, alongside 2-(1,4-dihydroxy cyclohexanyl)-acetic acid, from the aerial parts of Emilia sonchifolia. The structure of these compounds was established using advanced spectroscopic techniques, emphasizing the chemical diversity and potential utility of these substances in various research applications (Shoumao Shen et al., 2013).
Biochemical Synthesis and Characterization
- Research on the synthesis of novel amino acid derivatives involved reacting [1-(aminomethyl)cyclohexyl]acetic acid with other compounds to produce Schiff base ligands. These ligands were then used to form metal complexes, which exhibited antioxidant properties and selective inhibitory activity against xanthine oxidase, indicating potential applications in biochemistry and pharmacology (M. Ikram et al., 2015).
Nanotechnology and Catalysis
- In the realm of nanotechnology and catalysis, a novel nano-sized N-sulfonic acid was synthesized and characterized. This new catalyst demonstrated its utility by efficiently promoting the one-pot synthesis of hexahydroquinolines, showing its potential for various industrial applications due to its excellent yield, reusability, and environmental friendliness (O. Goli-Jolodar et al., 2016).
Advanced Drug Delivery Systems
- A study introduced poly(cyclohexane-1,4-diyl acetone dimethylene ketal) (PCADK) as a novel acid-sensitive polymer for drug delivery. Its unique pH-sensitive hydrolysis, coupled with well-characterized degradation products, showcased its potential in enhancing the intracellular delivery of therapeutic enzymes, like superoxide dismutase (SOD), to macrophages (Sungmun Lee et al., 2007).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements associated with the compound are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-(1,4-dihydroxycyclohexyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c9-6-1-3-8(12,4-2-6)5-7(10)11/h6,9,12H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDVONJKFJRQTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















